Dodecyltrimethylammonium chloride

Catalog No.
S565618
CAS No.
112-00-5
M.F
C15H34ClN
M. Wt
263.89 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecyltrimethylammonium chloride

CAS Number

112-00-5

Product Name

Dodecyltrimethylammonium chloride

IUPAC Name

dodecyl(trimethyl)azanium;chloride

Molecular Formula

C15H34ClN

Molecular Weight

263.89 g/mol

InChI

InChI=1S/C15H34N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1

InChI Key

DDXLVDQZPFLQMZ-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCC[N+](C)(C)C.[Cl-]

Synonyms

1-dodecanaminium, N,N,N-trimethyl-, bromide, ammonium, dodecyltrimethyl-, chloride, ammonium, dodecyltrimethyl-,bromide, C(12)TAC, C12QAC, C12TAC, dodecyl trimethyl ammonium chloride, dodecyl trimethylammonium chloride, dodecyltrimethylammonium, dodecyltrimethylammonium bromide, dodecyltrimethylammonium chloride, dodecyltrimethylammonium chromate (2:1), dodecyltrimethylammonium ethyl sulfate, dodecyltrimethylammonium hydroxide, dodecyltrimethylammonium iodide, dodecyltrimethylammonium maleate (2:1), dodecyltrimethylammonium methyl sulfate salt, dodecyltrimethylammonium perchlorate, dodecyltrimethylammonium sulfate (2:1), dodecyltrimethylammonium sulfide (2:1), dodecyltrimethylammonium thiomolybdate salt hydrate, DoTAC compound, DTMACl cpd, laurtrimonium, laurtrimonium bromide, laurtrimonium chloride, lauryl trimethyl ammonium chloride, lauryltrimethylammonium bromide, lauryltrimethylammonium chloride, monolauryltrimethylammonium chloride, N,N,N-trimethyl-1-dodecanaminium chloride, n-dodecyl triethylammonium bromide, n-dodecyltrimethylammonium, n-dodecyltrimethylammonium chloride

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)C.[Cl-]

Antimicrobial Properties

  • DTAC exhibits antimicrobial activity against bacteria, fungi, and viruses. [Source: National Institutes of Health. PubChem. Dodecyltrimethylammonium chloride. ]
  • This property makes it a potential candidate for use in disinfectants, antiseptics, and preservatives. However, more research is required to determine its efficacy and safety in these contexts.

Organic Synthesis

  • DTAC serves as a phase-transfer catalyst in organic synthesis. [Source: Sigma-Aldrich. Dodecyltrimethylammonium chloride. ]
  • Phase-transfer catalysts facilitate the transfer of reactants between immiscible phases (e.g., water and organic solvents) to enhance reaction rates and yields.

Micellization

  • DTAC undergoes micellization in aqueous solutions, forming aggregates with specific properties. [Source: Sigma-Aldrich. Dodecyltrimethylammonium chloride. ]
  • Micelles have various applications in research, including solubilizing hydrophobic compounds, delivering drugs, and stabilizing emulsions.

Dodecyltrimethylammonium chloride is a quaternary ammonium compound with the molecular formula C15H34NClC_{15}H_{34}NCl and a CAS number of 112-00-5. This compound consists of a dodecyl group (a straight-chain alkyl group containing twelve carbon atoms) bonded to a trimethylammonium cation. It is typically found as a white crystalline solid or powder and is soluble in water and organic solvents. Dodecyltrimethylammonium chloride is known for its surfactant properties, making it useful in various applications ranging from industrial processes to laboratory settings .

The mechanism of action of DTAC depends on the specific application. Here are some examples:

  • Surfactant: DTAC lowers the surface tension of liquids by adsorbing at the interface between air and water or between oil and water. This property makes it useful in detergents, wetting agents, and emulsifiers [].
  • Antimicrobial Agent: DTAC can disrupt the cell membranes of microorganisms, leading to cell death []. This property is being explored for developing new disinfectants and antiseptics.

Case Study

DTAC is being investigated for its potential to inactivate enveloped viruses, including influenza virus []. The mechanism involves the interaction of the cationic head group of DTAC with the negatively charged viral envelope, leading to its disruption and virus inactivation.

DTAC can be harmful if swallowed or inhaled and can cause skin and eye irritation []. It is also toxic to aquatic life [].

  • Acute Toxicity: LD50 (oral, rat) = 820 mg/kg [].
  • Personal Protective Equipment: Wear gloves, eye protection, and a respirator when handling DTAC [].
, primarily due to its quaternary ammonium structure. Key reactions include:

  • Hydrolysis: In the presence of water, dodecyltrimethylammonium chloride can undergo hydrolysis, leading to the formation of dodecylamine and hydrochloric acid.
  • Formation of Micelles: When dissolved in water, it can form micelles, which are aggregates that play a crucial role in solubilizing hydrophobic substances.
  • Redox Reactions: Dodecyltrimethylammonium chloride has been shown to act as a stabilizing agent in gas-solid redox reactions, where it can facilitate the oxidation of intermetallic phases .

Dodecyltrimethylammonium chloride exhibits various biological activities, particularly as an antimicrobial agent. It has been shown to possess:

  • Antibacterial Properties: Effective against a range of Gram-positive and Gram-negative bacteria, making it useful in disinfectants and antiseptics.
  • Cytotoxic Effects: Studies indicate that it can induce cytotoxicity in certain cell lines, which may limit its use in some biological applications .
  • Membrane Disruption: Its surfactant properties allow it to disrupt microbial membranes, contributing to its antibacterial efficacy .

The synthesis of dodecyltrimethylammonium chloride typically involves a two-step process:

  • Alkylation: The reaction begins with the alkylation of trimethylamine using dodecanol as the alkylating agent.
  • Quaternization: The resulting product is then treated with hydrochloric acid to form dodecyltrimethylammonium chloride.

This method allows for high purity and yield, significantly reducing production costs .

Dodecyltrimethylammonium chloride is utilized in various fields:

  • Surfactants: Commonly used in detergents and emulsifiers due to its ability to reduce surface tension.
  • Antimicrobial Agents: Employed in disinfectants and antiseptic formulations for its antibacterial properties.
  • Industrial Processes: Acts as a stabilizer in

Research on dodecyltrimethylammonium chloride has focused on its interactions with biological membranes and other compounds:

  • Micelle Formation: Studies have shown that the shape and size of micelles formed by dodecyltrimethylammonium chloride can influence its effectiveness in solubilizing other substances .
  • Complexation with Metals: Interaction studies indicate that it can form complexes with metal ions, which may enhance its utility in various chemical processes .

Similar Compounds

Dodecyltrimethylammonium chloride shares similarities with other quaternary ammonium compounds. Notable comparisons include:

Compound NameMolecular FormulaUnique Features
Hexadecyltrimethylammonium chlorideC₁₈H₃₉NClLonger alkyl chain; enhanced antimicrobial activity
Tetradecyltrimethylammonium chlorideC₁₆H₃₅NClIntermediate chain length; similar applications
Cetyltrimethylammonium bromideC₁₈H₃₉NBrBromide salt; often used as a surfactant

Dodecyltrimethylammonium chloride is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and hydrophobicity, enhancing its effectiveness as a surfactant while minimizing toxicity compared to longer-chain analogs.

Physical Description

Liquid

UNII

A81MSI0FIC

Related CAS

10182-91-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 467 companies from 26 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 12 of 467 companies. For more detailed information, please visit ECHA C&L website;
Of the 25 notification(s) provided by 455 of 467 companies with hazard statement code(s):;
H302 (89.45%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (71.21%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (26.81%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (68.57%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (16.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (19.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (81.98%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (55.38%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (10.11%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Surface-Active Agents

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

112-00-5

Use Classification

Cosmetics -> Antistatic; Emulsifying; Preservative

General Manufacturing Information

All other chemical product and preparation manufacturing
Oil and gas drilling, extraction, and support activities
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Textiles, apparel, and leather manufacturing
1-Dodecanaminium, N,N,N-trimethyl-, chloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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